REACTION_SMILES
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[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([CH3:7])=[O:8].[CH2:9]([CH2:10][CH2:11][CH3:12])[n:13]1[c:14](=[O:15])[n:16]([CH2:24][CH2:25][CH2:26][CH3:27])[c:17]2[n:18][cH:19][nH:20][c:21]2[c:22]1=[O:23].[CH3:29][CH2:30][OH:31].[Na:28]>>[CH2:2]([CH2:3][CH2:4][CH2:5][C:6]([CH3:7])=[O:8])[n:20]1[cH:19][n:18][c:17]2[n:16]([CH2:24][CH2:25][CH2:26][CH3:27])[c:14](=[O:15])[n:13]([CH2:9][CH2:10][CH2:11][CH3:12])[c:22](=[O:23])[c:21]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)CCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCn1c(=O)c2[nH]cnc2n(CCCC)c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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CCCCn1c(=O)c2c(ncn2CCCCC(C)=O)n(CCCC)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |